![molecular formula C5H7N3O2S B025470 methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate CAS No. 109377-26-6](/img/structure/B25470.png)
methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate is a chemical compound that has been widely used in scientific research. It is a carbamate derivative that has been synthesized through various methods.
Wirkmechanismus
Methyl (methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate is believed to exert its pharmacological effects through the inhibition of certain enzymes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which has been shown to improve cognitive function. Methyl (methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate has also been shown to inhibit the activity of butyrylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter butyrylcholine.
Biochemische Und Physiologische Effekte
Methyl (methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and inhibit the growth of cancer cells. It has also been shown to have antioxidant properties, which may help to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been well-studied for its pharmacological effects. However, there are also some limitations to its use. It can be toxic in high doses, and care must be taken when handling the compound. Additionally, it has not been extensively studied in vivo, and more research is needed to fully understand its effects in living organisms.
Zukünftige Richtungen
There are a number of future directions for research on methyl (methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate. One area of focus could be on its potential as a treatment for Alzheimer's disease. It has been shown to improve cognitive function, and more research is needed to determine whether it could be an effective treatment for this condition. Another area of focus could be on its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells, and more research is needed to determine whether it could be an effective treatment for certain types of cancer. Finally, more research is needed to fully understand the biochemical and physiological effects of methyl (methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate, particularly in vivo.
Synthesemethoden
Methyl (methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate can be synthesized through various methods. One of the most commonly used methods is the reaction between methyl isocyanate and N-(cyanoaminothioformyl)pyridinium chloride. The reaction takes place in the presence of a base such as triethylamine. The product is then purified through column chromatography to obtain pure methyl (methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate.
Wissenschaftliche Forschungsanwendungen
Methyl (methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate has been widely used in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and as a potential treatment for Alzheimer's disease. It has also been studied for its potential to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase.
Eigenschaften
CAS-Nummer |
109377-26-6 |
|---|---|
Produktname |
methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate |
Molekularformel |
C5H7N3O2S |
Molekulargewicht |
173.2 g/mol |
IUPAC-Name |
methyl N-(N-cyano-C-methylsulfanylcarbonimidoyl)carbamate |
InChI |
InChI=1S/C5H7N3O2S/c1-10-5(9)8-4(11-2)7-3-6/h1-2H3,(H,7,8,9) |
InChI-Schlüssel |
PPNIQRMHOBRZME-UHFFFAOYSA-N |
Isomerische SMILES |
COC(=O)/N=C(\NC#N)/SC |
SMILES |
COC(=O)NC(=NC#N)SC |
Kanonische SMILES |
COC(=O)N=C(NC#N)SC |
Synonyme |
Carbamic acid, [(cyanoamino)(methylthio)methylene]-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



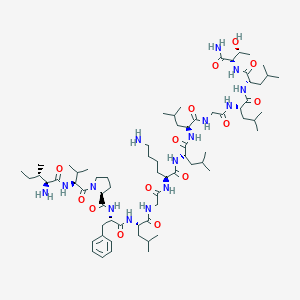
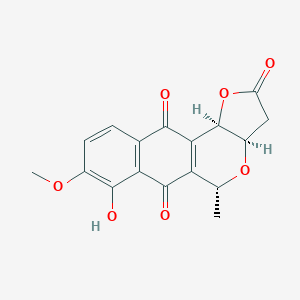
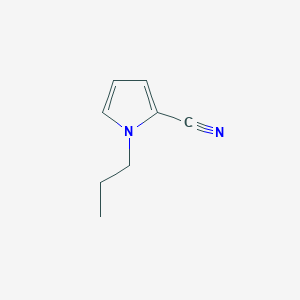
![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI)](/img/structure/B25397.png)
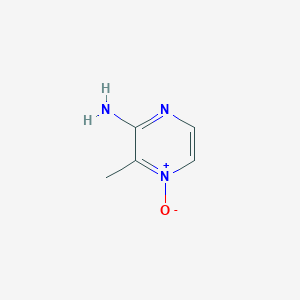
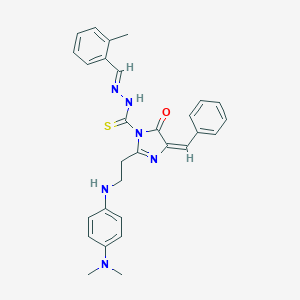
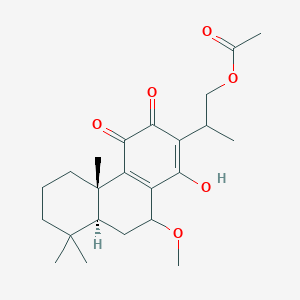
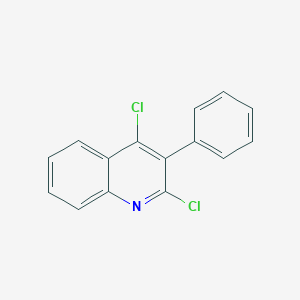
![4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B25412.png)
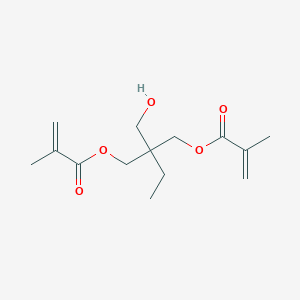
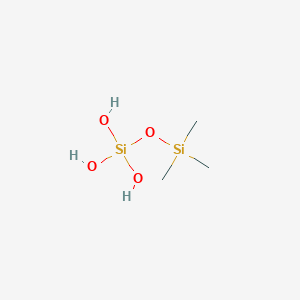
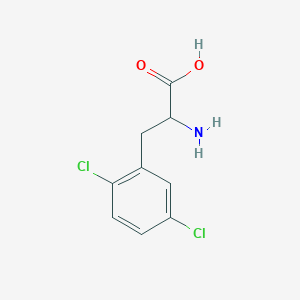
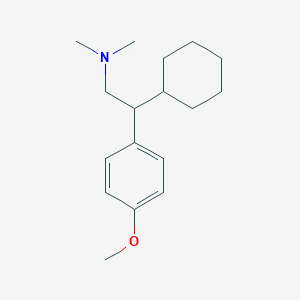
![N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide](/img/structure/B25424.png)